molecular formula C11H14N2O4 B1504273 Tert-butyl 2-(5-nitropyridin-2-YL)acetate CAS No. 790714-73-7

Tert-butyl 2-(5-nitropyridin-2-YL)acetate

Cat. No.: B1504273
CAS No.: 790714-73-7
M. Wt: 238.24 g/mol
InChI Key: NMDXDNSQQMHSHI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-nitropyridin-2-YL)acetate: is a chemical compound characterized by its molecular structure, which includes a tert-butyl group attached to a 2-(5-nitropyridin-2-YL)acetate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-nitropyridin-2-YL and tert-butyl acetoacetate.

  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The nitro group in the pyridine ring can be further oxidized to a nitroso or oxime group.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Aluminum chloride (AlCl₃) in chloroform.

Major Products Formed:

  • Oxidation: Nitroso derivatives or oximes.

  • Reduction: Aminopyridines.

  • Substitution: Halogenated pyridines.

Scientific Research Applications

Chemistry: Tert-butyl 2-(5-nitropyridin-2-YL)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and specificity.

Molecular Targets and Pathways Involved:

  • Enzymes: May inhibit or activate certain enzymes by binding to their active sites.

  • Receptors: Can interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

  • Tert-butyl 2-(3-nitropyridin-2-YL)acetate: Similar structure but different position of the nitro group on the pyridine ring.

  • Tert-butyl 2-(4-nitropyridin-2-YL)acetate: Another positional isomer with distinct chemical properties.

  • N-tert-butyl-2-(5-nitropyridin-2-YL)acetamide: Similar core structure but with an amide group instead of an ester.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)6-8-4-5-9(7-12-8)13(15)16/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDXDNSQQMHSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697547
Record name tert-Butyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790714-73-7
Record name tert-Butyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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